4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester

Overview

Description

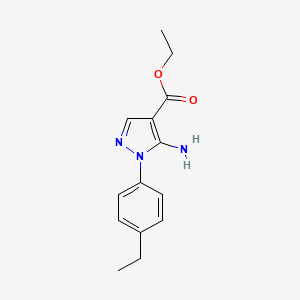

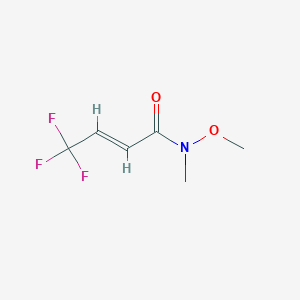

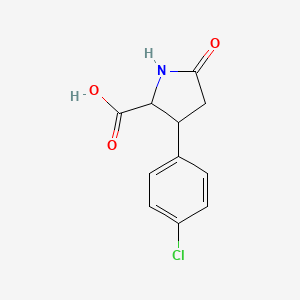

“4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C18H24BNO3 . It has a broad range of applications in various fields of research and industry.

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular weight of “4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester” is 313.2 g/mol. The structure of this compound includes a furfuryl group attached to an aminomethylphenylboronic acid pinacol ester .Chemical Reactions Analysis

Pinacol boronic esters are used in many chemical transformations where the valuable boron moiety remains in the product. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications

Phosphorescent Properties of Arylboronic Esters

Arylboronic esters have been identified as phosphorescent materials at room temperature, a property that is uncommon for heavy-atom-free organic molecules. This phenomenon is attributed to the out-of-plane distortion in the excited state, which facilitates phosphorescence. The solid-state molecular packing, rather than the nature of boron substituents, influences these properties. This finding opens up new avenues for the development of phosphorescent materials without the need for heavy atoms (Shoji et al., 2017).

Organic Synthesis and Cross-Coupling Reactions

Arylboronic acid pinacol esters are pivotal in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. This application is crucial for the synthesis of complex organic molecules, including pharmaceuticals, polymers, and materials science. The efficiency of these esters in forming C-C bonds under mild conditions highlights their significance in synthetic chemistry (Takagi et al., 2002; Chaumeil et al., 2002).

Sensing and Drug Delivery Applications

Compounds like 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester could find applications in the development of sensitive and selective sensors for biological and chemical analytes. The boronic ester group reacts with diols, including sugars, under physiological conditions, making it useful for glucose sensing and potentially for insulin release systems in diabetes management. Moreover, the reversible nature of the boronate ester formation can be exploited in the development of responsive drug delivery systems, where the payload is released upon encountering specific biological triggers (Cui et al., 2017).

properties

IUPAC Name |

N-(furan-3-ylmethyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-14(6-8-16)11-20-12-15-9-10-21-13-15/h5-10,13,20H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCASIAUQMVOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1403668.png)

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)

![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)

![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)